molecular formula C8H17NO2 B13176463 N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine

N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine

Cat. No.: B13176463
M. Wt: 159.23 g/mol
InChI Key: RDXARCNJNNWFQW-UHFFFAOYSA-N
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Description

N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine: is an organic compound with the molecular formula C8H17NO2. It is a derivative of 1,3-dioxane, characterized by the presence of an ethyl group and two methyl groups attached to the dioxane ring. This compound is known for its stability and low volatility, making it useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperatures ranging from 50°C to 100°C and pressures up to 10 atmospheres.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Produces corresponding oxides and ketones.

    Reduction: Yields primary or secondary amines.

    Substitution: Forms various substituted dioxane derivatives.

Scientific Research Applications

N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact pathways and targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxan-5-amine: Lacks the ethyl group, making it less bulky and potentially less reactive.

    N-Methyl-2,2-dimethyl-1,3-dioxan-5-amine: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.

    2,2-Dimethyl-1,3-dioxan-5-one: A ketone derivative, differing in its reactivity and applications.

Uniqueness

N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

N-ethyl-2,2-dimethyl-1,3-dioxan-5-amine

InChI

InChI=1S/C8H17NO2/c1-4-9-7-5-10-8(2,3)11-6-7/h7,9H,4-6H2,1-3H3

InChI Key

RDXARCNJNNWFQW-UHFFFAOYSA-N

Canonical SMILES

CCNC1COC(OC1)(C)C

Origin of Product

United States

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